molecular formula C8H7ClN2O3 B6434744 2-chloro-2-(4-nitrophenyl)acetamide CAS No. 121576-79-2

2-chloro-2-(4-nitrophenyl)acetamide

Cat. No.: B6434744
CAS No.: 121576-79-2
M. Wt: 214.60 g/mol
InChI Key: XKLDNVWIAGLONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3. It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 4-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-(4-nitrophenyl)acetamide typically involves the acylation of p-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at a controlled temperature to ensure the completion of the reaction. The product is then isolated by filtration and dried .

Industrial Production Methods

For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The raw materials, p-nitroaniline and chloroacetyl chloride, are readily available and cost-effective, making the process economically viable. The reaction conditions are kept mild to facilitate easy control and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-(4-nitrophenyl)acetamide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-chloro-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-7(8(10)12)5-1-3-6(4-2-5)11(13)14/h1-4,7H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLDNVWIAGLONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.